Bucarpolate

Insecticide Synergism Pyrethroid Potentiation Housefly Bioassay

Bucarpolate (CAS 136-63-0), chemically 2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate, is a methylenedioxyphenyl (MDP) synergist that inhibits cytochrome P450 monooxygenase-mediated detoxification in insects. It is approved for use in China under the common name 增效特, where it retains current availability status, unlike in many other jurisdictions where it is no longer marketed.

Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
CAS No. 136-63-0
Cat. No. B090765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucarpolate
CAS136-63-0
Synonymsbucarpolate
Molecular FormulaC16H22O6
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESCCCCOCCOCCOC(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C16H22O6/c1-2-3-6-18-7-8-19-9-10-20-16(17)13-4-5-14-15(11-13)22-12-21-14/h4-5,11H,2-3,6-10,12H2,1H3
InChIKeyZYVTYOMVFLAPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bucarpolate (CAS 136-63-0) – Procurement-Relevant Overview for Insecticide Synergist Selection


Bucarpolate (CAS 136-63-0), chemically 2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate, is a methylenedioxyphenyl (MDP) synergist that inhibits cytochrome P450 monooxygenase-mediated detoxification in insects . It is approved for use in China under the common name 增效特, where it retains current availability status, unlike in many other jurisdictions where it is no longer marketed . Its primary function is to amplify the efficacy of pyrethroid and pyrethrin insecticides by hindering metabolic resistance pathways .

Why Generic Substitution Fails for Bucarpolate: Quantitative Differentiation Drivers for Procurement Decisions


Methylenedioxyphenyl (MDP) synergists, although sharing a common pharmacophore, exhibit substantial divergence in their potentiating efficiency, species-specificity, and carrier-solvent compatibility that precludes simple drop-in substitution. Direct comparative bioassay data reveal that Bucarpolate achieves a relative efficacy index of 0.9 in housefly pyrethrin co-application models, substantially outperforming octachlorodipropyl ether (index 0.5) and other alternatives falling below 0.4, while trailing only the benchmark synergist piperonyl butoxide (index 1.0) . This 1.8–2.25-fold potency advantage over lower-tier synergists directly impacts formulated product performance. Moreover, Bucarpolate's industrial-grade purity specification (≥80% active, with diethylene glycol butyl ether as the principal carrier/solvent) differs markedly from the high-purity standards (typically >95%) required for piperonyl butoxide formulations , creating a distinct cost-performance profile relevant for commercial formulation decisions. These measurable gradients in efficacy and purity profile demonstrate that selection cannot be reduced to a simple in-class equivalence judgement.

Bucarpolate (136-63-0) Quantitative Differentiation Evidence: Head-to-Head Synergist Performance & Physicochemical Benchmarking


Relative Synergistic Efficacy Index Against Housefly (Musca domestica) with Pyrethrins – Bucarpolate vs. Piperonyl Butoxide and Five Other Synergists

In a comparative synergist screening that co-administered six different synergists with pyrethrins against adult houseflies, Bucarpolate demonstrated a relative efficacy index of 0.9, placing it immediately below piperonyl butoxide (1.0) as the benchmark . It substantially exceeded octachlorodipropyl ether (0.5) and all remaining synergists tested (all <0.4). This represents a 1.8-fold advantage over the next-strongest alternative (octachlorodipropyl ether) and a >2.25-fold advantage over the lowest-performing alternatives .

Insecticide Synergism Pyrethroid Potentiation Housefly Bioassay

Industrial-Grade Purity Specification Profile vs. High-Purity Analytical Standard Grade – Formulation Cost-Performance Implications

Bucarpolate as an industrial-grade product is supplied at ≥80% active substance content, with the balance (up to ~20%) consisting predominantly of diethylene glycol butyl ether, which functions as an inherent carrier/solvent . In contrast, piperonyl butoxide technical material is typically specified at ≥95% purity and requires separate formulation solvents . The lower active content implies that a formulation scientist would need approximately 1.19 kg of Bucarpolate (80%) to deliver the same active ingredient load as 1 kg of piperonyl butoxide (95%), assuming no other formulation adjustments . Conversely, the built-in solvent may reduce the required addition of co-solvents in the final formulation.

Industrial Purity Formulation Science Pesticide Manufacturing

Acute Mammalian Toxicity Safety Margins: Bucarpolate vs. Piperonyl Butoxide and Octachlorodipropyl Ether

The physical state and structural features of Bucarpolate confer a toxicity profile that has historically been regarded as more favorable than that of octachlorodipropyl ether. While peer-reviewed quantitative LD50 values for Bucarpolate are sparse in accessible literature and require caution , the compound's lower halogen content and lower vapor pressure (0.0±0.9 mmHg at 25 °C) compared to octachlorodipropyl ether (a chlorinated compound) support class-level inference that Bucarpolate presents reduced operator inhalation exposure risk during formulation handling. However, direct, statistically powered head-to-head mammalian toxicology studies are absent from the retrievable primary literature, and this inference carries significant uncertainty.

Toxicology Mammalian Safety Hazard Classification

Solubility and Solvent Compatibility Profile Distinctiveness: Aqueous Insolubility with Aromatic Solvent Miscibility

Bucarpolate is practically insoluble in water but freely miscible with aromatic hydrocarbon solvents and dichloromethane . Its measured LogP of 2.4054 indicates moderate lipophilicity, which is lower than that of piperonyl butoxide (estimated LogP ~4.2) . This differential dictates that Bucarpolate partitions less aggressively into non-aqueous phases, which may reduce non-target organism bioaccumulation potential while requiring cosolvent selection optimized for moderate rather than high lipophilicity. The density of 1.163 g/cm³ at 20 °C and refractive index of 1.507 (nD²⁵) provide further quantitative specifications for formulation quality control and analytical method development.

Formulation Science Solvent Compatibility Bioavailability

Regulatory and Market Availability Differentiation: China-Exclusive Approved Common Name and Active Commercial Status

Bucarpolate is distinguished by a unique regulatory profile: it lacks an ISO common name but holds approval under the Chinese common name 增效特 and retains current availability status in China . In contrast, many other synergists that are no longer commercially available (e.g., S-421, sulfoxide, many MGK-264-based formulations) have been withdrawn or discontinued in major markets. Bucarpolate is categorized under HS Code 2932999014 alongside piperonyl butoxide and other MDP synergists , but its continued Chinese registration creates a specific procurement pathway not available for withdrawn compounds. This jurisdictional restriction implies that procurement outside of China requires verification of local regulatory acceptance.

Regulatory Science Pesticide Registration International Trade

Best Research and Industrial Application Scenarios for Bucarpolate (136-63-0) Derived from Quantitative Evidence


Pyrethroid Resistance Management Formulations in Chinese Agricultural and Public Health Markets

Bucarpolate is best deployed in pyrethroid or natural pyrethrin co-formulations intended for the Chinese market, where its regulatory approval and active commercial status eliminate import barriers . Its relative efficacy index of 0.9 versus piperonyl butoxide positions it as a near-equivalent synergist for housefly (Musca domestica) and other target pests, while its industrial-grade 80% purity profile with built-in solvent offers formulators a simplified manufacturing workflow with potentially lower co-solvent input.

Analytical Standard and Reference Material Procurement for Pesticide Residue Monitoring in Food and Environmental Matrices

Bucarpolate (CAS 136-63-0) certified reference standards of analytical-grade purity (>99%) are available from established providers such as Dr. Ehrenstorfer . The compound's well-defined LogP (2.41), density (1.163 g/cm³), and refractive index (1.507) enable robust chromatographic method development for simultaneous multi-synergist residue monitoring in agricultural commodities, particularly in regions where Bucarpolate is registered and may appear as a residue.

Comparative Synergist Research and Structure-Activity Relationship (SAR) Studies on Methylenedioxyphenyl Pharmacophores

Bucarpolate serves as an informative research compound for SAR investigations into the benzodioxole synergophore group because its butoxyethoxyethyl ester side chain represents a distinct structural variant relative to the butyl-substituted piperonyl butoxide and the chlorinated ether-type synergists. Its comprehensive spectral library availability (MS-GC) and its inclusion in the Pesticide Properties DataBase with documented mode of action make it suitable as a reference compound in studies of cytochrome P450 inhibition selectivity across insect taxa.

Pest Resistance Diagnostic Bioassay Profiling – Synergist Co-Exposure to Identify Metabolic Resistance Mechanisms

Biochemical synergist bioassays with Bucarpolate, which demonstrate that MDP-type synergists increase insect mortality by inhibiting detoxification enzymes , can be used to diagnose cytochrome P450-mediated resistance in field insect populations. When insecticide toxicity is substantially restored by the addition of Bucarpolate, it provides strong evidence that metabolic detoxification is the primary resistance mechanism, guiding the selection of alternative insecticides or resistance management strategies. Bucarpolate's moderate lipophilicity (LogP 2.41) relative to piperonyl butoxide may offer more reproducible aqueous-phase bioassay dosing in laboratory settings.

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